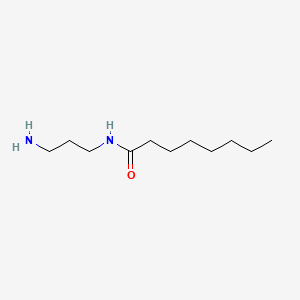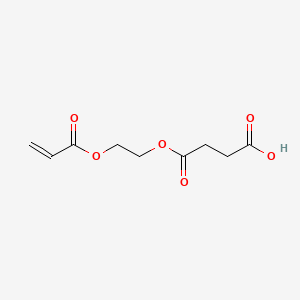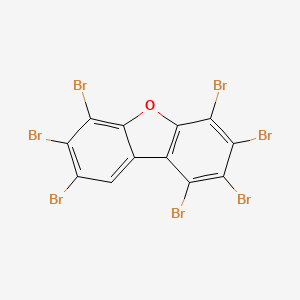
1-Ethyl-3-(2-hydroxyethyl)urea
Vue d'ensemble
Description
1-Ethyl-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
1-Ethyl-3-(2-hydroxyethyl)urea is involved in the synthesis of various polyfunctional organic compounds, especially in high-molecular-weight chemistry. It is used to modify epoxy and urethane polymers, enhancing their performance due to its good compatibility and low melting points (Ignat’ev et al., 2015). This application is significant in materials science, particularly in improving the properties of polymers.
Application in Polymer Science
This compound is utilized in the field of polymer science. For instance, it is employed in the dehydration of trimethylolpropane to form 3-ethyl-3-(hydroxymethyl)oxetane. This process involves carbonylation and subsequent extrusion of carbon dioxide, demonstrating its utility in large-scale production due to low cost, unlimited supply, and minimal toxic effects (Annby et al., 2001).
Medicinal Chemistry and Therapeutic Research
In medicinal chemistry, this compound derivatives are studied for their potential therapeutic properties. For instance, hydroxyethyl-substituted ureas show varying biological activities, which are pivotal in drug development (Zeller et al., 1989). These derivatives are explored for their antitumor activities and interactions with biological molecules.
Environmental and Green Chemistry
This compound finds application in environmental and green chemistry. It is used in reactions that are environmentally friendly and cost-effective, highlighting its role in sustainable chemical processes. For example, its derivatives are synthesized using methods that enable the recovery and recycling of byproducts, reducing environmental impact (Thalluri et al., 2014).
Mécanisme D'action
Safety and Hazards
1-Ethyl-3-(2-hydroxyethyl)urea is associated with several safety hazards. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1-ethyl-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEMWRUUCUSUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951897 | |
| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29346-51-8 | |
| Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Ethyl-3-(2-hydroxyethyl)urea's N-nitroso derivatives impact their carcinogenic effects?
A: Research compared the carcinogenic effects of two isomers: 1-nitroso-1-ethyl-3-hydroxyethylurea and 1-nitroso-1-hydroxyethyl-3-ethylurea in rats []. While both caused tumors, there were key differences. 1-nitroso-1-ethyl-3-hydroxyethylurea led to neoplastic nodules in the liver, while 1-nitroso-1-hydroxyethyl-3-ethylurea resulted in hepatocellular carcinomas. This suggests the position of the nitroso group on the molecule influences the type and severity of cancer development.
Q2: What makes 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea particularly challenging to study?
A: While not the focus of the second study, the first paper highlights the explosive nature of 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea in its crystalline form []. This instability makes further research on this specific compound difficult and potentially dangerous.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


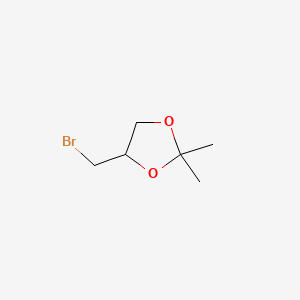

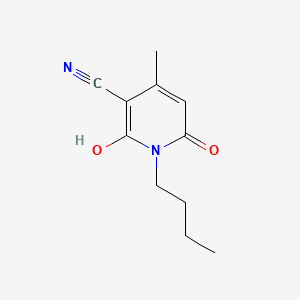
![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)

